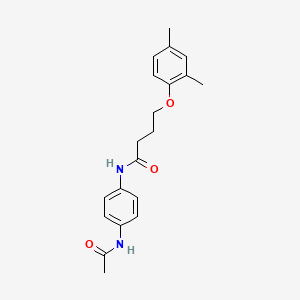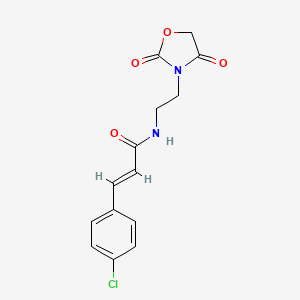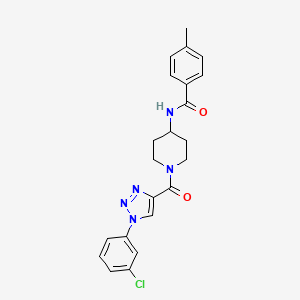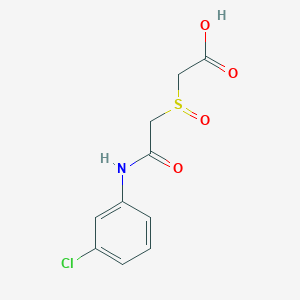
N-(4-acetamidophenyl)-4-(2,4-dimethylphenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-4-(2,4-dimethylphenoxy)butanamide, also known as ADPBut, is a synthetic compound that has been studied for its potential use in various scientific research applications.
Aplicaciones Científicas De Investigación
Cancer Chemoprevention
One area of research involves the identification and evaluation of candidate cancer chemopreventive agents. A review highlighted over 500 compounds with published chemopreventive activity in animal models, including various agents evaluated in animal tumor models such as mouse skin papillomas, rat breast adenocarcinoma, and mouse bladder papillary carcinoma. Among the compounds, 4-hydroxyphenyl retinamide and piroxicam showed positive results in breast and colon cancer, respectively, indicating the potential for chemopreventive applications of related compounds in various cancers (Boone, Kelloff, & Malone, 1990).
Anticonvulsant Activity
Another research focus is on the design and synthesis of new hybrid compounds with potential anticonvulsant activity. A study synthesized a library of new hybrid anticonvulsant agents, combining chemical fragments of well-known antiepileptic drugs. Some compounds displayed broad spectra of activity across preclinical seizure models, highlighting the therapeutic potential of these hybrid molecules in epilepsy treatment (Kamiński et al., 2015).
Herbicide Degradation
Research on the degradation and transformation of acetaminophen in soil sheds light on the environmental fate of pharmaceuticals and related organic compounds. This study found that acetaminophen is quickly detoxified in soil, reducing the potential for off-site transport. However, the formation of a large number of degradation intermediates raises questions about their biological activity and potential risks, warranting further investigation (Li, Ye, & Gan, 2014).
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-4-(2,4-dimethylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-6-11-19(15(2)13-14)25-12-4-5-20(24)22-18-9-7-17(8-10-18)21-16(3)23/h6-11,13H,4-5,12H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJKRVSGJDQJTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2777242.png)
![(E)-1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-4-styrylpyridin-1-ium bromide](/img/structure/B2777243.png)




![1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2777251.png)



![methylethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b] pyran-3-carboxylate](/img/structure/B2777259.png)


![methyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate](/img/structure/B2777265.png)
